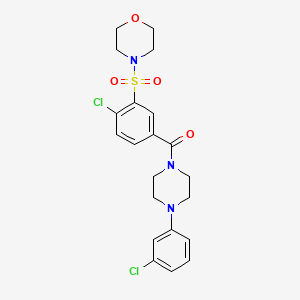

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex organic compound. Its structure includes aromatic rings, morpholine, and piperazine moieties, making it a molecule of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is notable for its potential pharmacological properties, specifically in the realm of enzyme inhibition and receptor modulation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone involves multiple steps, starting from the preparation of intermediate compounds. The typical synthetic route includes:

Formation of Intermediate Compounds: : The initial steps involve the synthesis of (4-Chloro-3-(morpholinosulfonyl)phenyl)amine and (4-(3-chlorophenyl)piperazin-1-yl)amine.

Coupling Reactions: : These intermediates undergo coupling reactions in the presence of suitable coupling reagents like EDCI or DCC, under controlled temperature and pH conditions.

Purification: : The resultant product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the synthesis is often scaled up using flow chemistry techniques, which offer advantages like better control over reaction conditions, higher yields, and enhanced safety profiles.

化学反応の分析

Types of Reactions

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone undergoes several types of reactions:

Substitution Reactions: : Both aromatic rings can participate in nucleophilic substitution reactions.

Reductions and Oxidations: : The sulfonyl group can be reduced to sulfides under strong reducing conditions. Conversely, oxidation can convert the compound into sulfoxides or sulfones.

Hydrolysis: : Under acidic or basic conditions, it can undergo hydrolysis, breaking down into its constituent amines.

Common Reagents and Conditions

Reducing Agents: : LiAlH4, NaBH4

Oxidizing Agents: : KMnO4, H2O2

Hydrolysis Conditions: : Strong acids like HCl, strong bases like NaOH

Major Products Formed

The major products depend on the specific reaction conditions but often include simpler aromatic amines, sulfoxides, or sulfones.

科学的研究の応用

Chemistry

In chemistry, it serves as a versatile intermediate for synthesizing more complex molecules, especially in the development of new pharmaceuticals.

Biology

It is used in biological studies to explore enzyme-inhibitor interactions, often acting as a potent inhibitor of specific enzymes.

Medicine

Medicinally, it is researched for its potential to modulate receptors involved in various disease states, including neurological disorders and inflammatory diseases.

Industry

In industrial settings, it can be used to manufacture materials with specialized properties, such as certain polymers or advanced composites.

作用機序

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone exerts its effects primarily through interaction with specific molecular targets, including:

Enzyme Inhibition: : It binds to the active site of enzymes, preventing substrate interaction.

Receptor Modulation: : By binding to receptor sites, it can either activate or inhibit receptor functions, influencing cellular signaling pathways.

類似化合物との比較

Similar Compounds

(4-Chlorophenyl)piperazine (CPZ)

Morpholino(4-chlorophenyl)methanone

Phenylsulfonyl(morpholino)methanone

Uniqueness

What sets (4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone apart is its unique combination of functional groups, providing a multifaceted approach to interacting with biological targets, making it a compound of significant interest in drug discovery and development.

This compound embodies the intersection of organic synthesis, biological interaction, and potential therapeutic application, showcasing the beauty of modern chemistry.

生物活性

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be analyzed through its components:

- Morpholinosulfonyl group : Known for enhancing solubility and bioavailability.

- Piperazine moiety : Associated with various biological activities including antipsychotic and antidepressant effects.

Molecular Formula

This formula indicates the presence of chlorine, nitrogen, oxygen, and sulfur, which contribute to the compound's biological interactions.

The compound's mechanism primarily involves interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Piperazine derivatives are known to modulate these pathways, which may explain their efficacy in treating psychiatric disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related piperazine derivatives showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Study 1: Antimicrobial Efficacy

A series of synthesized piperazine derivatives were evaluated for their antibacterial activity. The results indicated that compounds with similar structures to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial effects .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | Salmonella typhi | 15 |

| B | Bacillus subtilis | 18 |

| C | Escherichia coli | 10 |

Study 2: Enzyme Inhibition

The compound was also tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results showed a significant inhibitory effect, suggesting potential for cognitive enhancement or treatment of conditions like Alzheimer's disease .

Antidepressant Activity

Piperazine derivatives have been documented for their antidepressant properties. The compound's ability to interact with serotonin receptors may contribute to mood stabilization effects observed in preclinical models .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation .

特性

IUPAC Name |

(4-chloro-3-morpholin-4-ylsulfonylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O4S/c22-17-2-1-3-18(15-17)24-6-8-25(9-7-24)21(27)16-4-5-19(23)20(14-16)31(28,29)26-10-12-30-13-11-26/h1-5,14-15H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALPBLYWTUDFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。